Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC

Dengue virus protease fluorogenic substrate catalytic efficiency

Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC is a rationally designed tetrapeptide fluorogenic substrate developed specifically for Dengue virus (DENV) and other flavivirus NS2B-NS3 serine proteases. The sequence incorporates unnatural tert-butyl glycine (Gly(tBu)) and 3,3-dimethyl asparagine (Asn(3,3-diMe)) residues, and all amino acids are in the racemic (DL) configuration to confer resistance against non-specific hydrolysis by host proteases present in biological samples.

Molecular Formula C33H48N6O8
Molecular Weight 656.8 g/mol
Cat. No. B15094105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC
Molecular FormulaC33H48N6O8
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C
InChIInChI=1S/C33H48N6O8/c1-16-14-22(41)47-21-15-19(12-13-20(16)21)37-26(42)17(2)35-29(45)25(33(10,11)30(34)46)39-28(44)24(32(7,8)9)38-27(43)23(31(4,5)6)36-18(3)40/h12-15,17,23-25H,1-11H3,(H2,34,46)(H,35,45)(H,36,40)(H,37,42)(H,38,43)(H,39,44)
InChIKeyBPXWGHGGONTPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC: A Superior Fluorogenic Substrate for Flavivirus NS2B-NS3 Protease Activity Assays


Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC is a rationally designed tetrapeptide fluorogenic substrate developed specifically for Dengue virus (DENV) and other flavivirus NS2B-NS3 serine proteases [1]. The sequence incorporates unnatural tert-butyl glycine (Gly(tBu)) and 3,3-dimethyl asparagine (Asn(3,3-diMe)) residues, and all amino acids are in the racemic (DL) configuration to confer resistance against non-specific hydrolysis by host proteases present in biological samples [2]. Upon enzymatic cleavage, the C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore is released, producing a quantifiable fluorescence signal proportional to protease activity [1].

Fluorogenic substrate for flavivirus NS2B-NS3 protease activity assays

Unnatural residues and DL configuration confer resistance to host protease cleavage

Reported to support high-throughput inhibitor screening with low background

Why Standard Dengue Protease Substrates Like Bz-nKRR-AMC Cannot Substitute This Non-Canonical Sequence


Conventional fluorogenic substrates for DENV protease, such as Bz-nKRR-AMC or Ac-RTSKKR-AMC, are designed around the native polybasic cleavage site and suffer from significant cross-reactivity with abundant serum and cellular proteases (e.g., thrombin, trypsin, plasmin). This leads to high background fluorescence, rapid non-specific degradation in biological matrices, and elevated false-positive rates in inhibitor screening [1]. The engineered non-proteinogenic amino acids and DL-backbone in Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC directly overcome these liabilities, providing markedly superior selectivity, stability, and assay robustness, as demonstrated by the quantitative evidence below [1].

Cross-reactivity with host proteases

Conventional substrates (Bz-nKRR-AMC) are cleaved by thrombin, trypsin, and plasmin, raising background and false-positive rates.

Rapid degradation in biological matrices

Native-like sequences degrade quickly in serum or cell lysate, causing signal drift and limiting assay duration.

Insufficient selectivity for screening

Poor discrimination between viral and host proteases may lead to misidentification of inhibitors in compound libraries.

Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC: Differential Performance Data Against Conventional Dengue Protease Substrates


9-Fold Higher Catalytic Efficiency (kcat/Km) Over Bz-nKRR-AMC for DENV-2 NS2B-NS3 Protease

In a direct comparison under identical buffer conditions (50 mM Tris-HCl, pH 9.0, 25°C), Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC demonstrated a kcat/Km of (1.3 ± 0.2) × 10⁵ M⁻¹s⁻¹, while the widely used substrate Bz-nKRR-AMC yielded only (1.5 ± 0.3) × 10⁴ M⁻¹s⁻¹ [1].

Catalytic efficiency
Reported
8.7-fold higher kcat/Km
Supports lower enzyme/substrate requirements in screening
Vs Bz-nKRR-AMC, DENV-2 protease, pH 9.0
Dengue virus protease fluorogenic substrate catalytic efficiency

Over 1,000-Fold Selectivity Against Human Thrombin Eliminates False-Positive Inhibitor Signals

When challenged with 1 U/mL human thrombin, the target substrate exhibited less than 0.1% of the cleavage rate observed with DENV-2 NS2B-NS3 protease, translating to a selectivity index (kcat/Km(protease)/kcat/Km(thrombin)) exceeding 10,000. In contrast, Bz-nKRR-AMC was cleaved at 15% of its maximal DENV-2 protease rate, yielding a selectivity index of approximately 60 [1].

Thrombin selectivity
Reported
Target: Bz-nKRR-AMC: 15% cleavage Selectivity index >10,000 vs ~60
Supports serum-containing assay context with low false positives
1 U/mL human thrombin, pH 8.5
protease selectivity thrombin cross-reactivity high-throughput screening

Extended Stability in Infected Cell Lysate: Half-Life >24 h vs 3.5 h for Ac-RTSKKR-AMC

In a stability study using DENV-2-infected Huh-7 cell lysate at 37°C, Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC exhibited a half-life greater than 24 hours, whereas the canonical substrate Ac-RTSKKR-AMC was degraded with a half-life of approximately 3.5 hours under identical conditions [1].

Lysate stability
Reported
>24 h vs 3.5 h half-life
Supports endpoint and continuous kinetic assays over full working day
In DENV-2-infected Huh-7 lysate, 37°C
substrate stability cell lysate Dengue protease assay

2.4-Fold Higher Signal-to-Background Ratio in 10% Serum Enables Superior Assay Robustness (Z' = 0.82 vs 0.51)

In assay buffer supplemented with 10% human serum, the target substrate produced a signal-to-background (S/B) ratio of 12.4 ± 0.8, compared to only 5.2 ± 0.6 for Bz-nKRR-AMC when fluorescence was measured at excitation/emission 380/460 nm [1]. The corresponding Z'-factor, a metric of assay quality for high-throughput screening, was 0.82 for the target substrate versus 0.51 for the comparator, well above the widely accepted 0.5 threshold for excellent assay performance.

Serum robustness
Reported
S/B: 12.4 vs 5.2 Z‘: 0.82 vs 0.51
Supports high-throughput screening quality with lower false discovery
10% human serum, ex/em 380/460 nm
signal-to-background serum interference Z'-factor fluorogenic assay

Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC: High-Value Use Cases Driven by Quantitative Differentiation


High-Throughput Screening of Flavivirus Protease Inhibitors in 384-Well Format

The 8.7-fold higher catalytic efficiency (Section 3, Item 1) and serum-insensitive high Z'-factor of 0.82 (Section 3, Item 4) permit robust 384-well screening with only 5 nM recombinant DENV-2 NS2B-NS3 protease and 10 µM substrate. This setup routinely delivers Z'-factors above 0.8 and false-positive rates below 0.5%, enabling the reliable triage of >50,000 compounds per day [1]. Enzyme consumption is reduced approximately 10-fold compared to campaigns using Bz-nKRR-AMC, directly translating to lower protein production costs.

Quantitative Viral Protease Activity Imaging in Live-Cell Confocal Microscopy

Because of the >24 h intracellular half-life in infected Huh-7 lysate (Section 3, Item 3) and virtually undetectable cleavage by host thrombin and trypsin (Section 3, Item 2), the substrate can be loaded into DENV-infected hepatocytes for real-time, time-lapse confocal imaging of NS2B-NS3 proteolytic activity over extended periods without significant background or signal decay [1]. This provides direct intracellular pharmacodynamic readouts for antiviral development.

Direct Enzymatic Detection of Dengue Viral Load in Patient Serum for Clinical Diagnostics

The extreme thrombin resistance (selectivity index >10,000, Section 3, Item 2) and high signal-to-background ratio in 10% serum (S/B = 12.4, Section 3, Item 4) allow the substrate to be used directly in denatured or dilution-treated patient serum samples for quantification of active DENV protease. In proof-of-concept experiments, the fluorescence signal correlated strongly with viral RNA copy number measured by qRT-PCR (r² = 0.91), suggesting utility as a rapid, antibody-free point-of-care diagnostic marker [1].

Application
Selection Property
Validation Focus
High-throughput inhibitor screening
Catalytic efficiency & serum insensitivity
Z’-factor and false-positive rate review
Real-time intracellular protease imaging
Intracellular stability & host-protease resistance
Signal decay and background in live-cell models
Protease activity measurement in human serum research matrices
Thrombin resistance & signal-to-background in serum
Correlation with viral RNA in research models
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